4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid
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Overview
Description
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a diethylsulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 2-trifluoromethylphenylboronic acid, is synthesized through the borylation of 2-trifluoromethylphenyl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Triethylamine for nucleophilic substitution reactions.
Major Products
Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the compound’s reactivity and stability, while the diethylsulfamoyl group can participate in various nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with dimethylsulfamoyl group instead of diethylsulfamoyl.
2-Trifluoromethylphenylboronic acid: Lacks the diethylsulfamoyl group.
Phenylboronic acid: Lacks both the trifluoromethyl and diethylsulfamoyl groups.
Uniqueness
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances its electron-withdrawing properties, while the diethylsulfamoyl group provides steric hindrance and potential for further functionalization .
Properties
Molecular Formula |
C11H15BF3NO4S |
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Molecular Weight |
325.12 g/mol |
IUPAC Name |
[4-(diethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BF3NO4S/c1-3-16(4-2)21(19,20)8-5-6-10(12(17)18)9(7-8)11(13,14)15/h5-7,17-18H,3-4H2,1-2H3 |
InChI Key |
MKOTXEGQVGUGSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(F)(F)F)(O)O |
Origin of Product |
United States |
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